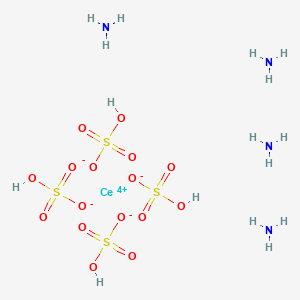
Cerium ammonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium ammonium sulfate, also known as ammonium cerium(IV) sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical and industrial applications due to its ability to act as a potent oxidizing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium ammonium sulfate can be synthesized by dissolving cerium(IV) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of cerium(IV) oxide and the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(IV) hydroxide with sulfuric acid and ammonium sulfate. The mixture is then heated to facilitate the reaction and the resulting solution is cooled to precipitate the this compound crystals. These crystals are then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium ammonium sulfate primarily undergoes oxidation-reduction reactions due to the presence of cerium(IV) ions. It is a strong oxidizing agent and can oxidize various organic and inorganic compounds .
Common Reagents and Conditions:
Oxidation Reactions: this compound is commonly used in acidic conditions to oxidize organic compounds such as alcohols, aldehydes, and ketones.
Reduction Reactions: In the presence of reducing agents, cerium(IV) ions can be reduced to cerium(III) ions.
Major Products Formed: The major products formed from the oxidation reactions involving this compound include oxidized organic compounds (e.g., carboxylic acids from alcohols) and oxidized inorganic species (e.g., ferric ions from ferrous ions) .
Applications De Recherche Scientifique
Cerium ammonium sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of cerium ammonium sulfate involves its strong oxidizing properties. Cerium(IV) ions can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high redox potential of cerium(IV) ions, which makes them effective in various oxidation reactions . The molecular targets and pathways involved include the oxidation of organic functional groups and the conversion of ferrous ions to ferric ions .
Comparaison Avec Des Composés Similaires
Cerium(IV) sulfate: Similar to cerium ammonium sulfate, cerium(IV) sulfate is also a strong oxidizing agent and is used in redox titrations.
Ceric ammonium nitrate: Another cerium(IV) compound, ceric ammonium nitrate, is widely used in organic synthesis as an oxidizing agent.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with various organic and inorganic compounds. This makes it particularly useful in analytical chemistry and organic synthesis .
Propriétés
Formule moléculaire |
CeH16N4O16S4 |
|---|---|
Poids moléculaire |
596.5 g/mol |
Nom IUPAC |
azane;cerium(4+);hydrogen sulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
Clé InChI |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
SMILES canonique |
N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


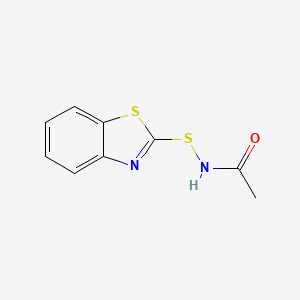
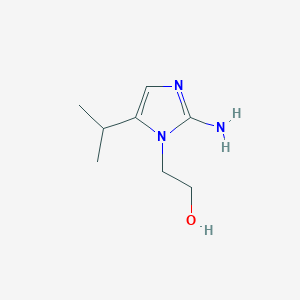
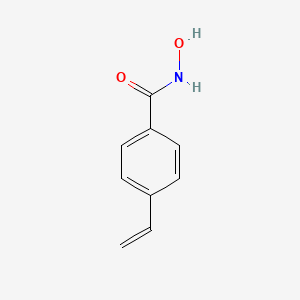

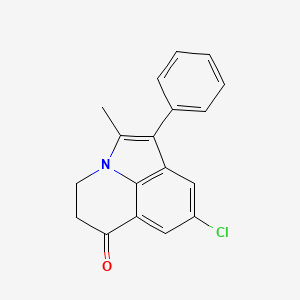
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
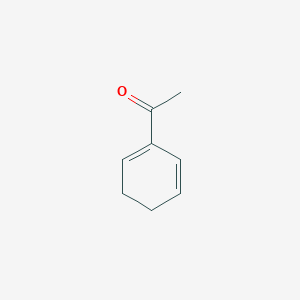
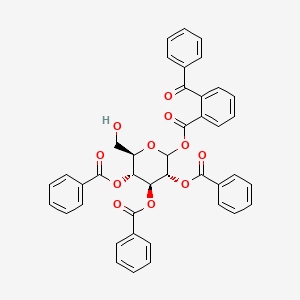
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
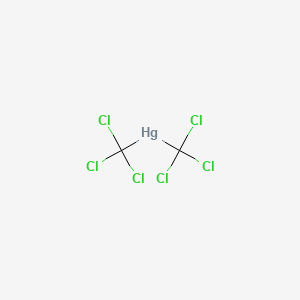
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
